D-erythrulose 1-phosphate
Description
Definition and Stereochemical Context within Tetrose Phosphates
D-erythrulose 1-phosphate is a tetrose phosphate (B84403), a four-carbon sugar carrying a phosphate group. nih.gov Its chemical formula is C₄H₉O₇P. nih.gov Structurally, it is the D-enantiomer of erythrulose (B1219606) phosphorylated at the first carbon position. nih.gov The systematic IUPAC name for this compound is [(3R)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate. nih.gov As a ketose, it possesses a ketone functional group at the second carbon.
The stereochemistry of this compound is critical to its biological function. It is the enantiomer of L-erythrulose 1-phosphate and can be interconverted with its epimer, L-erythrulose 1-phosphate, by the enzyme this compound 3-epimerase (EryC). biocyc.orgmicrobialtec.com This enzymatic epimerization highlights the importance of stereoisomerism in metabolic pathways where different stereoisomers of erythrulose phosphate are utilized.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉O₇P nih.gov |
| IUPAC Name | [(3R)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate nih.gov |
| Molar Mass | 200.08 g/mol nih.gov |
| ChEBI ID | CHEBI:48262 |
| PubChem CID | 152153 nih.gov |
Historical Perspective on its Discovery and Early Research
The study of tetrose phosphates dates back to the mid-20th century, with early research focusing on their role in carbohydrate metabolism. nih.gov The elucidation of the pentose (B10789219) phosphate pathway in the early 1950s by researchers like Bernard Horecker and his colleagues brought attention to the importance of four-carbon sugar phosphates as metabolic intermediates. wikipedia.org
The specific discovery of this compound is closely tied to investigations into the metabolic pathways of erythritol (B158007) in microorganisms. Early studies on Brucella abortus revealed that erythritol is catabolized through a series of phosphorylated intermediates. nih.gov In this pathway, D-erythritol 1-phosphate is oxidized by an NAD-dependent dehydrogenase to form this compound. nih.gov Further research in the 1950s reported the synthesis of erythrulose 1-phosphate by enzymes from rat liver, initially termed phosphoketotetrose aldolase (B8822740). thegoodscentscompany.com These early investigations laid the groundwork for understanding the enzymatic production and metabolic fate of this tetrose phosphate.
Overview of its Centrality in Specific Metabolic Networks
This compound is a key intermediate in the erythritol catabolic pathway in certain bacteria, most notably Brucella species. nih.govpnas.org In these organisms, erythritol is converted to D-erythritol 1-phosphate, which is then oxidized to this compound. nih.gov This compound is subsequently metabolized further, ultimately feeding into the pentose phosphate pathway. pnas.orgnih.govnih.govresearchgate.netpnas.org
More recently, this compound has gained attention in the field of synthetic biology and metabolic engineering. nih.gov It is a key component of the engineered erythrulose monophosphate (EuMP) cycle, a synthetic pathway designed for the assimilation of formaldehyde (B43269) in organisms like Escherichia coli. nih.govresearchgate.net In this cycle, this compound can be produced from the condensation of formaldehyde and dihydroxyacetone phosphate (DHAP) by certain aldolases. nih.gov It is then converted to L-erythrulose 1-phosphate by the enzyme this compound 3-epimerase (EryC) before further isomerization steps that lead to D-erythrose 4-phosphate, an intermediate of the central pentose phosphate pathway. nih.gov This engineered pathway highlights the potential for utilizing this compound in novel metabolic routes for carbon fixation.
Table 2: Key Enzymes Involved in this compound Metabolism
| Enzyme | Reaction | Organism/Context |
|---|---|---|
| D-erythritol 1-phosphate dehydrogenase | D-erythritol 1-phosphate + NAD⁺ ⇌ this compound + NADH + H⁺ | Brucella abortus nih.govgenome.jp |
| This compound 3-epimerase (EryC) | This compound ⇌ L-erythrulose 1-phosphate | Brucella abortus, Engineered E. coli biocyc.orgmicrobialtec.comnih.gov |
| Fructose-1,6-bisphosphate aldolase (promiscuous activity) | Dihydroxyacetone phosphate + Formaldehyde ⇌ this compound | Engineered E. coli nih.gov |
| L-rhamnulose-1-phosphate aldolase (RhaD) & L-fuculose-1-phosphate aldolase (FucA) (promiscuous activity) | Dihydroxyacetone phosphate + Formaldehyde ⇌ this compound | Engineered E. coli nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9O7P |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
[(3R)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m1/s1 |
InChI Key |
TZCZUVPSFJZERP-GSVOUGTGSA-N |
SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
Isomeric SMILES |
C([C@H](C(=O)COP(=O)(O)O)O)O |
Canonical SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
Synonyms |
erythrulose 1-phosphate |
Origin of Product |
United States |
Enzymology of D Erythrulose 1 Phosphate: Synthesis, Interconversion, and Degradation
Enzymes Catalyzing D-Erythrulose 1-Phosphate Formation
The synthesis of this compound is primarily accomplished through two distinct enzymatic reactions. These involve the oxidation of a precursor alcohol phosphate (B84403) and the condensation of formaldehyde (B43269) with a triose phosphate.
D-Erythritol 1-Phosphate Dehydrogenase (EC 1.1.1.402, EryB): Reaction Mechanism and Substrate Specificity
D-Erythritol 1-phosphate dehydrogenase, encoded by the eryB gene, catalyzes the NADP+-dependent oxidation of D-erythritol 1-phosphate to produce this compound. qmul.ac.ukexpasy.org This enzyme is a key component of the erythritol (B158007) catabolic pathway in organisms such as the pathogenic bacterium Brucella abortus. qmul.ac.ukgenome.jp
The reaction catalyzed by EryB is as follows: D-erythritol 1-phosphate + NADP+ ⇌ this compound + NADPH + H+ qmul.ac.uk
Reaction Mechanism and Substrate Specificity: The enzyme functions as a D-erythritol-1-phosphate 2-oxidoreductase. qmul.ac.uk It specifically acts on D-erythritol 1-phosphate, utilizing NADP+ as the preferred coenzyme for the oxidation reaction. qmul.ac.ukuniprot.org The enzyme has been characterized from Brucella abortus, a bacterium responsible for brucellosis in livestock. expasy.orggenome.jp In Brucella abortus (strain 2308), the EryB protein consists of 502 amino acids. uniprot.org
| Enzyme Property | Description |
| Accepted Name | D-erythritol 1-phosphate dehydrogenase |
| Systematic Name | D-erythritol-1-phosphate 2-oxidoreductase qmul.ac.uk |
| Gene Name | eryB qmul.ac.uk |
| EC Number | 1.1.1.402 qmul.ac.uk |
| Reaction | D-erythritol 1-phosphate + NADP+ = this compound + NADPH + H+ qmul.ac.uk |
| Organism Example | Brucella abortus expasy.org |
Erythrulose (B1219606) 1-Phosphate Synthase (EC 4.1.2.2, EPS): Formaldehyde Condensation and Catalytic Features
Erythrulose 1-phosphate synthase, also known as ketotetrose-phosphate aldolase (B8822740), catalyzes the reversible condensation of formaldehyde and dihydroxyacetone phosphate (DHAP) to form erythrulose 1-phosphate. nih.govqmul.ac.uk This enzyme provides a direct route for the assimilation of formaldehyde into carbohydrate metabolism. nih.gov
The reaction is: Glycerone phosphate + formaldehyde ⇌ Erythrulose 1-phosphate qmul.ac.uk
Catalytic Features: This enzyme is classified as an erythrulose-1-phosphate formaldehyde-lyase. qmul.ac.uk The stereoselectivity of the enzyme can vary, leading to the formation of either L-erythrulose 1-phosphate or this compound. nih.gov For instance, class I fructose (B13574) 1,6-bisphosphate aldolase from rabbit muscle has been shown to catalyze this reaction. nih.gov
| Enzyme Property | Description |
| Accepted Name | Ketotetrose-phosphate aldolase qmul.ac.uk |
| Systematic Name | Erythrulose-1-phosphate formaldehyde-lyase (glycerone-phosphate-forming) qmul.ac.uk |
| Other Names | Erythrulose-1-phosphate synthetase, Erythrose-1-phosphate synthase qmul.ac.ukgenome.jpexpasy.org |
| EC Number | 4.1.2.2 qmul.ac.uk |
| Reaction | Erythrulose 1-phosphate = Glycerone phosphate + formaldehyde qmul.ac.uk |
Enzymes Governing this compound Interconversion
Once formed, this compound can be interconverted into other tetrose phosphates by specific epimerases and isomerases, channeling it into central metabolic pathways.
This compound 3-Epimerase (EC 5.1.3.38, EryC): Stereospecificity and Reversibility
This compound 3-epimerase, encoded by the eryC gene, catalyzes the reversible epimerization of this compound at the C-3 position to yield L-erythrulose 1-phosphate. uniprot.orgqmul.ac.uk This enzyme plays a crucial role in the metabolic pathway that connects erythritol catabolism to the pentose (B10789219) phosphate pathway. nih.govnih.gov
The reaction is: this compound ⇌ L-erythrulose 1-phosphate qmul.ac.uk
Stereospecificity and Reversibility: The enzyme is highly stereospecific, acting on the C-3 of this compound. qmul.ac.uk The reaction is fully reversible, with a standard Gibbs free energy change (ΔrG'°) of 0 kJ/mol, allowing the enzyme to function in either direction depending on the relative concentrations of the substrate and product. nih.gov In Brucella abortus (strain 2308), the EryC protein is composed of 310 amino acids. uniprot.org
| Enzyme Property | Description |
| Accepted Name | This compound 3-epimerase |
| Systematic Name | D-erythrulose-1-phosphate 3-epimerase qmul.ac.uk |
| Gene Name | eryC qmul.ac.uk |
| EC Number | 5.1.3.38 qmul.ac.uk |
| Reaction | This compound = L-erythrulose 1-phosphate qmul.ac.uk |
| Reversibility | Fully reversible (ΔrG' = 0 kJ/mol) nih.gov |
L-Erythrulose 1-Phosphate Isomerase (EC 5.3.1.33, LerI/EryH): Isomerization to D-Erythrose 4-Phosphate and Enantiomeric Relationships
While not directly acting on this compound, L-erythrulose 1-phosphate isomerase is a critical subsequent enzyme in the pathway. It catalyzes the isomerization of L-erythrulose 1-phosphate, the product of the EryC-catalyzed reaction, to D-erythrose 4-phosphate. nih.govnih.govuniprot.org This connects the erythritol catabolic pathway to the pentose phosphate pathway. nih.govpnas.org
The reaction catalyzed by LerI/EryH is: L-erythrulose 1-phosphate ⇌ D-erythrose 4-phosphate uniprot.org
Enantiomeric Relationships: This enzyme, along with this compound 3-epimerase (EryC) and another isomerase, D-erythrulose 4-phosphate isomerase (EryI), forms a metabolic route that converts L-3-tetrulose-4-phosphate into D-erythrose 4-phosphate. nih.govnih.gov This highlights the intricate stereochemical transformations required to channel erythritol-derived carbons into central metabolism.
| Enzyme Property | Description |
| Accepted Name | L-erythrulose-1-phosphate isomerase |
| Gene Name | eryH uniprot.org |
| EC Number | 5.3.1.33 uniprot.org |
| Reaction | L-erythrulose 1-phosphate = D-erythrulose 4-phosphate uniprot.org |
| Organism Example | Rhizobium meliloti uniprot.org |
Enzymes Utilizing or Allosterically Affected by this compound
This compound itself can act as a substrate for certain enzymes or as an allosteric regulator, influencing the activity of other enzymes in related metabolic pathways. For example, research has shown that this compound can act as a slow, reversible inhibitor of rabbit muscle aldolase. acs.org
While specific enzymes that are allosterically regulated by this compound are not extensively documented in the initial search, the principle of allosteric regulation by metabolic intermediates is well-established. For instance, phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, is allosterically inhibited by high levels of ATP and activated by AMP. wikipedia.org Similarly, pyruvate (B1213749) kinase is allosterically activated by fructose-1,6-bisphosphate. researchgate.net It is plausible that this compound could exert similar regulatory effects on enzymes within its metabolic vicinity to control metabolic flux.
Fructose-Bisphosphate Aldolase Inhibition by this compound: Mechanistic Insights
This compound has been identified as a potent inhibitor of rabbit muscle fructose-1,6-bisphosphate aldolase (a Class I aldolase). iucr.orgmonash.edu The inhibition mechanism is characterized as a slow, reversible process. iucr.org This process involves an initial rapid and reversible binding of this compound to the enzyme, forming an initial enzyme-inhibitor complex (EI). iucr.org This complex then undergoes a slow conformational change to a more stable, kinetically significant form (E*I) that is catalytically inactive towards the enzyme's natural substrate, fructose 1,6-bisphosphate. iucr.org
The kinetics of this two-step inhibition have been determined, with the slow inactivation step proceeding at a rate (k_i) of 0.28 min⁻¹. iucr.org The recovery of enzyme activity is also a slow process. When the inactive enzyme-ligand complex is placed in a solution free of the inhibitor, it slowly decomposes to restore the active enzyme, with a reactivation rate (k_r) of 0.0041 min⁻¹. iucr.org This slow-binding inhibition mechanism is significant as it implies that this compound can act as a regulator of glycolysis by temporarily sequestering aldolase in an inactive state. acs.org The interaction likely involves the formation of a Schiff base at the active site, a characteristic feature of Class I aldolases. acs.orgnih.gov
D-Erythrulose Phosphoketolase Activity in Cell-Free ATP Regeneration Systems
Cell-free ATP regeneration systems are crucial for powering in vitro bioprocesses, and this compound has emerged as a key intermediate in novel, cost-effective regeneration cascades. ebi.ac.uknih.gov One such system utilizes a cascade of enzymes to convert the low-cost substrate D-fructose into acetyl phosphate (AcP), a high-energy compound used by acetate (B1210297) kinase to regenerate ATP from ADP. ebi.ac.ukiucr.org
In this cascade, D-fructose is first converted to D-erythrose and AcP. The D-erythrose is then isomerized to D-erythrulose by an enzyme such as L-rhamnose isomerase. ebi.ac.ukiucr.org Subsequently, D-erythrulose is acted upon by a phosphoketolase (PKT) to yield more AcP, demonstrating the activity of D-erythrulose phosphoketolase. iucr.org This multi-enzyme system, chaining together D-fructose phosphoketolase, D-erythrose isomerase, and D-erythrulose phosphoketolase activities, can theoretically produce three moles of ATP per mole of fructose. ebi.ac.uk
To optimize this pathway, researchers have engineered the phosphoketolase from Bifidobacterium adolescentis. Through semirational engineering, the variant Bad.F6Pkt H548N was created, which showed significantly enhanced activity on key substrates compared to the wild-type enzyme. ebi.ac.uk
| Substrate | Fold Increase in Activity (Bad.F6Pkt H548N vs. Wild-Type) |
| D-fructose | 5.6x |
| D-erythrulose | 2.2x |
| Glycolaldehyde (B1209225) | 1.3x |
| This table displays the enhanced activity of the engineered phosphoketolase mutant compared to the wild-type enzyme on various substrates. Data sourced from ebi.ac.uk. |
The implementation of this complete system with the engineered enzyme resulted in an ATP yield of 2.53 moles per mole of fructose consumed, with a maximum productivity of 7.2 mM per hour, underscoring the practical utility of D-erythrulose phosphoketolase activity in synthetic biology. ebi.ac.uk
Structural Biology and Mechanistic Studies of this compound Modifying Enzymes
The enzymes that interact with this compound belong to distinct structural and mechanistic families. Understanding their three-dimensional structures and cofactor requirements is essential for elucidating their function and for potential bioengineering applications.
Crystal Structures and Active Site Characterization of Relevant Enzymes
While a crystal structure of an enzyme in complex with this compound is not described in the available literature, the structures of homologous and functionally relevant enzymes provide significant insights.
Phosphoketolases (Degradation): The crystal structure of xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (XFPK) from Bifidobacterium breve, an enzyme that also acts on erythrulose, has been solved. nih.govresearchgate.net These enzymes are homodimers, with each monomer comprising three domains: an N-terminal PP domain, a middle Pyr domain, and a C-terminal domain. researchgate.net The active site is located at the dimer interface and contains the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor, which is essential for the phosphorolytic cleavage of the ketose phosphate substrate. nih.govresearchgate.net Computational modeling suggests that for substrates like D-erythrulose-4-phosphate, the phosphate moiety's strong anchoring effect can position the carbonyl group sub-optimally relative to the reactive C2 atom of the ThDP cofactor, potentially affecting catalytic efficiency.
Aldolases (Synthesis): this compound can be synthesized as a side-reaction product by certain DHAP-dependent aldolases, such as L-rhamnulose-1-phosphate aldolase (RhaD) and L-fuculose-1-phosphate aldolase (FucA). enzyme-database.org These are Class II aldolases. iucr.orgiucr.org Crystal structures from E. coli reveal that both RhaD and FucA are homotetramers. ebi.ac.ukiucr.org Their active sites are fundamentally different from Class I aldolases, as they contain a catalytic divalent metal ion, typically Zn²⁺, which is coordinated by three histidine residues and a glutamate (B1630785) residue in an almost tetrahedral arrangement. iucr.org This metal ion is crucial for polarizing the carbonyl group of the substrate to facilitate the aldol (B89426) condensation. nih.gov
Epimerases (Interconversion): The enzyme this compound 3-epimerase (EryC) from Brucella abortus catalyzes the interconversion between D- and L-erythrulose 1-phosphate. enzyme-database.org While its specific crystal structure is not available, it belongs to the isomerase superfamily. enzyme-database.org Related sugar epimerases, such as D-psicose 3-epimerase, typically adopt a TIM-barrel fold and feature an active site containing a metal ion (e.g., Mn²⁺ or Co²⁺) that is essential for catalysis. nih.gov The metal ion anchors the substrate, allowing catalytic residues like glutamate to perform the epimerization reaction. nih.gov
Cofactor Requirements (e.g., NADP+, FAD, Thiamine Diphosphate) and Binding Domains
The enzymatic modification of this compound is dependent on a variety of cofactors, which are dictated by the enzyme's structural class and reaction mechanism.
| Enzyme/Enzyme Class | Function Relative to this compound | Cofactor(s) Required |
| Phosphoketolase (XFPK type) | Degradation (Phosphorolysis) | Thiamine diphosphate (ThDP), Divalent Cation (e.g., Mg²⁺) plos.orgnih.gov |
| Class II Aldolases (e.g., RhaD, FucA) | Synthesis | Divalent Cation (e.g., Zn²⁺, Mg²⁺) iucr.orgacs.org |
| Class I Aldolase (e.g., Fructose-Bisphosphate Aldolase) | Target of Inhibition | None monash.edunih.gov |
| Epimerases (e.g., EryC) | Interconversion (Epimerization) | Likely a Divalent Cation (inferred from homologous structures) nih.gov |
| This table summarizes the key enzymes that interact with this compound, their function, and their essential cofactors. Data sourced from monash.edunih.goviucr.orgnih.govplos.orgnih.govacs.org. |
The binding domains for these cofactors are highly conserved. In phosphoketolases, ThDP binds in a deep cleft at the interface of the two subunits, with its pyrimidine (B1678525) ring (PP domain) and pyrophosphate group interacting with specific residues. researchgate.net In Class II aldolases, the metal ion cofactor is bound within the active site pocket by a triad (B1167595) of conserved histidine residues. iucr.org
Metabolic Pathways Involving D Erythrulose 1 Phosphate
Natural Catabolic Pathways of Erythritol (B158007) and Related Polyols
In bacteria of the genus Brucella, the four-carbon polyol erythritol is a preferential carbon source, and its metabolism is a critical aspect of their physiology and pathogenesis. pnas.orgresearchgate.net The catabolic pathway begins with the phosphorylation of erythritol by an ATP-dependent kinase (EryA), which forms D-erythritol 1-phosphate. nih.govasm.org This intermediate is then oxidized by an NAD-dependent D-erythritol 1-phosphate dehydrogenase (EryB) to produce D-erythrulose 1-phosphate. nih.govasm.org A strain of B. abortus (US-19) that lacks the subsequent enzyme in this pathway has been utilized to produce and accumulate this compound for study. nih.govasm.org
Historically, the downstream fate of this compound was thought to involve oxidation to 3-keto-L-erythrose 4-phosphate, followed by further oxidation and eventual decarboxylation to yield dihydroxyacetone phosphate (B84403) (DHAP) and CO2. nih.govasm.orgresearchgate.net The resulting DHAP would then be converted to pyruvic acid via the final steps of glycolysis. nih.gov
However, more recent research has revised this understanding of the pathway in Brucella. pnas.orgresearchgate.netnih.gov This updated model posits that this compound is first epimerized to L-erythrulose 1-phosphate by the enzyme this compound 3-epimerase (EryC). qmul.ac.ukuniprot.org Subsequent isomerization reactions, catalyzed by enzymes including TpiA2 and RpiB, convert the intermediate into D-erythrose-4-phosphate. pnas.orgresearchgate.netnih.gov This compound then enters the pentose (B10789219) phosphate pathway (PPP), bypassing the need for fructose-1,6-bisphosphatase, an enzyme typically required for gluconeogenesis from three-carbon precursors. pnas.orgnih.govnih.gov This unique route, feeding metabolism exclusively via D-erythrose 4-phosphate, may be a key factor in Brucella's efficient utilization of erythritol. pnas.orgnih.gov
Mycobacterium smegmatis is capable of utilizing several tetritols, including erythritol and L-threitol, as sole carbon sources. acs.org The discovery of these catabolic pathways was guided by integrated bioinformatic and experimental strategies. nih.gov The catabolism of erythritol in M. smegmatis proceeds via a pathway distinct from that in Brucella. acs.orgumlub.pl The initial step is catalyzed by an erythritol dehydrogenase (EDH), which oxidizes erythritol to L-erythrulose. umlub.pl This is then phosphorylated to L-erythrulose-1-phosphate, which is subsequently cleaved into formaldehyde (B43269) (HCHO) and dihydroxyacetone phosphate (DHAP). umlub.pl
The organism can also utilize L-threitol, a process that requires an initial adaptation period for the wild-type strain. acs.orgdoi.org The catabolic pathways for D-threitol, L-threitol, and erythritol are encoded by genes that are not located together in the genome. acs.org The transport of these polyols into the cell is facilitated by an ABC transporter complex, which includes a specific solute-binding protein (EltP) that binds both erythritol and L-threitol. uniprot.org The expression of the genes involved in erythritol catabolism is upregulated when M. smegmatis is grown on erythritol. acs.org
The catabolism of erythritol and related polyols is intricately linked to the central carbon metabolic network. In Brucella, the modern understanding is that the erythritol pathway feeds directly into the pentose phosphate pathway (PPP). pnas.orgnih.gov The final product of the revised pathway, D-erythrose-4-phosphate, is a key intermediate of the PPP. pnas.orgresearchgate.net From there, enzymes of the PPP, such as transaldolase and transketolase, convert D-erythrose-4-phosphate into fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of both the PPP and glycolysis. pnas.orgresearchgate.netnih.govfrontiersin.org This connection allows for the synthesis of essential hexose-6-monophosphates for growth. pnas.org Brucella species lack the enzyme phosphofructokinase, a key component of the classical glycolysis (Embden-Meyerhof-Parnas) pathway, and therefore rely on the PPP for glucose catabolism. researchgate.netpnas.org
The pentose phosphate pathway itself is a central metabolic route that generates NADPH for reductive biosynthesis and produces pentose sugars for nucleotide synthesis. genome.jpkegg.jpsmpdb.ca It is directly connected to glycolysis through shared intermediates like glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. smpdb.ca The older proposed pathway for erythritol catabolism in Brucella connected to glycolysis through the production of dihydroxyacetone phosphate, which is readily isomerized to glyceraldehyde-3-phosphate. nih.gov
Synthetic Metabolic Pathways for One-Carbon (C1) Assimilation
The erythrulose (B1219606) monophosphate (EuMP) cycle is a novel, synthetic metabolic pathway designed for the assimilation of one-carbon (C1) compounds, such as methanol (B129727) or formate, which are typically converted to the key intermediate formaldehyde. uq.edu.aunih.govresearchgate.net This new-to-nature cycle was rationally designed to be highly energy-efficient, offering the potential for high yields of bioproducts. uq.edu.aunih.gov The core of the EuMP cycle leverages a promiscuous dihydroxyacetone phosphate-dependent aldolase (B8822740) as its key enzyme. uq.edu.auresearchgate.net
The successful implementation of the synthetic EuMP cycle into a host organism like Escherichia coli requires sophisticated metabolic engineering strategies. uq.edu.au A common approach involves dissecting the cycle into functional modules and validating each one individually within the host. uq.edu.auspringernature.com This modular strategy was used to demonstrate the in vivo feasibility of the core reactions in E. coli sensor strains. uq.edu.aunih.gov
Integration of the EuMP cycle involves leveraging and accommodating reactions from the host's endogenous metabolism, particularly the pentose phosphate pathway and glycolysis. uq.edu.auspringernature.com To overcome initial limitations and improve the metabolic flux through the synthetic pathway, adaptive laboratory evolution (ALE) has been employed. springernature.com This powerful technique for global adaptation has led to the identification of key mutations that enable the host to better accommodate the EuMP reactions, leading to improved growth and functionality of the engineered pathway. uq.edu.auspringernature.com These strategies pave the way for developing methylotrophic platforms in organisms like E. coli for a future bioeconomy fueled by C1 feedstocks. uq.edu.aunih.gov
Comparative Energetic and Carbon Yield Analysis of the EuMP Cycle with Established Natural C1 Assimilation Pathways
The pursuit of efficient one-carbon (C1) assimilation is a central goal in metabolic engineering and synthetic biology, aiming to convert simple C1 feedstocks like methanol and formaldehyde into value-added chemicals. The synthetic erythrulose monophosphate (EuMP) cycle, which utilizes this compound as a key intermediate, has been designed as a highly efficient route for formaldehyde assimilation. nih.gov A critical evaluation of its performance involves comparing its energetic requirements and carbon yields against established natural C1 assimilation pathways, namely the ribulose monophosphate (RuMP) cycle, the xylulose monophosphate (XuMP) cycle, and the serine cycle. researchgate.netfrontiersin.org
Detailed Research Findings
The EuMP cycle is engineered to convert three molecules of formaldehyde into one molecule of glyceraldehyde 3-phosphate (GAP), a central metabolite. researchgate.net In silico modeling and subsequent in vivo analysis have demonstrated its high energy efficiency. nih.gov
Energetic Costs: A primary metric for comparing these pathways is the consumption of ATP and reducing equivalents (NAD(P)H) required to produce a key metabolic precursor. The EuMP cycle is notably efficient, consuming only one molecule of ATP to produce one molecule of GAP. nih.gov This makes it as energetically favorable as the highly efficient natural RuMP cycle. researchgate.netnih.gov In contrast, other pathways are more energy-intensive.
A comparative analysis of the energy and reducing equivalent costs for the synthesis of key metabolic intermediates highlights the efficiency of the EuMP cycle. researchgate.net
Table 1: Comparative Energetic Costs of C1 Assimilation Pathways
| Pathway | Product | ATP Cost | NAD(P)H Cost |
|---|---|---|---|
| EuMP Cycle | GAP | 1 | 0 |
| RuMP Cycle | GAP | 1 | 0 |
| XuMP Cycle | GAP | 1 | 0 |
| Serine Cycle | Acetyl-CoA | 2 | 2 |
Data sourced from in silico analysis of the respective metabolic pathways. The costs for the EuMP, RuMP, and XuMP cycles are for the production of glyceraldehyde 3-phosphate (GAP), while the cost for the serine cycle is for the production of acetyl-CoA. researchgate.net
Carbon Yield Analysis: Beyond direct energy consumption, the efficiency of a pathway is also measured by its carbon yield—the amount of carbon from the feedstock that is incorporated into the desired product. Flux balance analysis (FBA) has been employed to compare the theoretical yields of essential biomass precursors from the EuMP cycle relative to the natural RuMP cycle. The results indicate that the EuMP pathway is equally efficient as the RuMP cycle for the production of most precursors. researchgate.net
This parity in efficiency is significant because the RuMP cycle is considered one of the most efficient natural routes for formaldehyde assimilation. acs.org The ability of the synthetic EuMP cycle to match this efficiency underscores its potential for developing advanced methylotrophic organisms for a C1-based bioeconomy. nih.gov The cycle's design, centered around the condensation of formaldehyde with dihydroxyacetone phosphate (DHAP), effectively channels carbon into the central metabolism with minimal loss. nih.gov
Table 2: Normalized Precursor Yields of the EuMP Cycle Compared to the RuMP Cycle
| Precursor Molecule | Normalized Yield (EuMP vs. RuMP) |
|---|---|
| 3-Phosphoglycerate (3PG) | 1.0 |
| Acetyl-CoA (AcCoA) | 1.0 |
| 2-Ketoglutarate (AKG) | 1.0 |
| D-Erythrose 4-phosphate (E4P) | 1.0 |
| D-Fructose 6-phosphate (F6P) | 1.0 |
| D-Glucose 6-phosphate (G6P) | 1.0 |
| Glyceraldehyde 3-phosphate (GAP) | 1.0 |
| Oxaloacetate (OAA) | 1.0 |
| Phosphoenolpyruvate (PEP) | 1.0 |
| D-Ribose 5-phosphate (R5P) | 1.0 |
| Succinyl-CoA (Succoa) | 1.0 |
| D-Xylulose 5-phosphate (Xu5P) | 1.0 |
Flux balance analysis was used for the calculation. The values were normalized to the yields obtained via the RuMP cycle, which were set to 1.0. researchgate.net
Biological Significance and Physiological Roles of D Erythrulose 1 Phosphate Metabolism
Role in Microbial Physiology and Pathogenesis
The metabolism of erythritol (B158007) and its phosphorylated derivatives, such as D-erythrulose 1-phosphate, is a critical factor in the physiology and pathogenicity of certain bacteria, most notably members of the genus Brucella. This four-carbon sugar alcohol is a preferred carbon source for many Brucella species, and its catabolism is intricately linked to their ability to cause disease. frontiersin.orgresearchgate.net
The virulence of Brucella spp. is correlated with their ability to metabolize erythritol. spandidos-publications.comnih.gov This sugar alcohol is found in high concentrations in the placental tissues, fetal fluids, and seminal vesicles of certain host animals like cattle, goats, and pigs. researchgate.netresearchgate.net This abundance is believed to account for the characteristic tissue tropism of Brucella, where the bacteria preferentially colonize reproductive organs, leading to massive replication, placentitis, and often causing abortions and infertility. frontiersin.orgresearchgate.net The presence of erythritol stimulates the growth of most Brucella strains and can promote the expression of key virulence factors, including the Type IV Secretion System (T4SS), which is essential for intracellular survival. researchgate.netfrontiersin.org
The catabolism of erythritol is controlled by the ery operon, which consists of four primary genes: eryA, eryB, eryC, and eryD. spandidos-publications.comnih.gov These genes encode the enzymes necessary to convert erythritol into intermediates that feed into the central carbon metabolism of the bacterium. mdpi.com The expression of the ery operon is induced by the presence of erythritol, particularly after the bacteria have entered host cells like trophoblasts. spandidos-publications.com Disruption of this operon can have significant impacts on the bacterium's virulence. For instance, the B. abortus S19 vaccine strain has a deletion in the ery operon, rendering it unable to efficiently use erythritol and contributing to its attenuated phenotype. mdpi.com
Table 1: Genes of the Brucella ery Operon and Their Functions
| Gene | Encoded Protein | Function | Role in Erythritol Catabolism |
|---|---|---|---|
| eryA | Erythritol kinase | Catalyzes the phosphorylation of erythritol. nih.gov | The first step in the pathway, converting erythritol to L-erythritol-4-phosphate. nih.govnih.gov |
| eryB | Erythritol phosphate (B84403) dehydrogenase | Oxidizes the phosphorylated erythritol intermediate. nih.gov | Converts L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate. nih.govnih.gov |
| eryC | Tetrulose-4-phosphate racemase | Originally identified as D-erythrulose-1-phosphate dehydrogenase, now known to be an isomerase. nih.govnih.govnih.gov | Isomerizes L-3-tetrulose 4-phosphate to D-3-tetrulose-4-phosphate. nih.govresearchgate.net |
| eryD | Transcriptional regulator | Regulates the expression of the ery operon. spandidos-publications.comnih.gov | Controls the induction of the catabolic pathway in response to erythritol. researchgate.net |
Bacteria that utilize erythritol have evolved a specialized metabolic pathway to process this sugar alcohol. For a long time, it was believed that erythritol catabolism in Brucella fed into the glycolytic pathway via the production of triose-phosphates. nih.gov However, recent research has revised this understanding, revealing a unique pathway that connects erythritol metabolism directly to the pentose (B10789219) phosphate pathway (PPP). nih.govnih.govpnas.org
This revised pathway does not generate this compound as a primary intermediate but instead involves a series of 4-phosphate tetrose isomers. The process begins with the phosphorylation of erythritol to L-erythritol-4-phosphate by the kinase EryA. nih.govnih.gov This is followed by oxidation to L-3-tetrulose 4-phosphate by the dehydrogenase EryB. nih.govnih.gov Subsequently, a series of three previously unidentified isomerization reactions, catalyzed by EryC, TpiA2 (EryH), and RpiB (EryI), convert this intermediate into D-erythrose-4-phosphate. nih.govnih.govresearchgate.net D-erythrose-4-phosphate is a key intermediate of the PPP, and by feeding into the cycle at this point, the pathway allows for the synthesis of essential hexose (B10828440) monophosphates (like fructose-6-phosphate) and glyceraldehyde-3-phosphate, bypassing the need for certain gluconeogenic enzymes like fructose-1,6-bisphosphatase. nih.govpnas.org This represents a highly efficient metabolic adaptation, as it provides a direct route from a specific environmental nutrient to the central carbon backbone required for biosynthesis and growth. nih.gov This unique pathway is the first described route that feeds carbohydrate metabolism exclusively via D-erythrose-4-phosphate. nih.govnih.govpnas.org
**Table 2: The Revised Erythritol Catabolic Pathway in *Brucella***
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Erythritol | EryA (Erythritol kinase) | L-erythritol-4-phosphate |
| 2 | L-erythritol-4-phosphate | EryB (Erythritol phosphate dehydrogenase) | L-3-tetrulose 4-phosphate |
| 3 | L-3-tetrulose 4-phosphate | EryC (Tetrulose-4-phosphate racemase) | D-3-tetrulose-4-phosphate |
| 4 | D-3-tetrulose-4-phosphate | EryH (TpiA2, D-3-tetrulose-4-phosphate isomerase) | D-erythrulose-4-phosphate |
| 5 | D-erythrulose-4-phosphate | EryI (RpiB, D-erythrose-4-phosphate isomerase) | D-erythrose-4-phosphate |
Data sourced from references nih.govnih.govresearchgate.net.
Impact on Host-Pathogen Interactions Mediated by this compound Pathways (e.g., Brucella infection)
The metabolic interplay centered around the this compound pathway is a crucial component of the host-pathogen dynamic during a Brucella infection. The pathogen's ability to utilize erythritol, a nutrient abundant in the preferred sites of replication, directly influences its intracellular success. frontiersin.orgnih.gov Brucella invades and replicates within various host cells, including macrophages and placental trophoblasts, establishing a specialized niche known as the Brucella-containing vacuole (BCV). frontiersin.orgnih.gov The availability of erythritol within this environment is thought to fuel the bacterium's proliferation. frontiersin.orgresearchgate.net
However, the relationship between erythritol catabolism and virulence is not straightforward. While the pathway is clearly important, mutations in the ery operon yield complex phenotypes. frontiersin.org If the pathway is blocked after the initial phosphorylation step (e.g., in eryB or eryC mutants), the accumulation of phosphorylated intermediates can lead to ATP depletion and become toxic to the bacterium, a phenomenon known as erythritol sensitivity. mdpi.comnih.gov This sensitivity can result in the attenuation of the mutant strain, as observed by reduced survival and replication within macrophages. frontiersin.orgnih.gov For example, a B. suis mutant with a defective eryC gene (originally annotated as D-erythrulose-1-phosphate dehydrogenase) was found to be attenuated in macrophages and mice. frontiersin.orgnih.gov This suggests that the host environment contains sufficient erythritol to cause this inhibitory effect, highlighting the presence of this polyol even within phagocytic cells. frontiersin.org Furthermore, recent work has identified an alternative pathway for the catabolism of erythronate, an oxidation product of erythritol in the host, which also contributes to Brucella pathogenesis. nih.gov This indicates that Brucella has multiple strategies to exploit host-derived four-carbon sugars to promote its replication and cause disease. nih.gov
Table 3: Effects of Mutations in the Erythritol Catabolic Pathway on Brucella Virulence
| Strain / Mutant | Gene(s) Affected | Phenotype | Impact on Virulence | Reference(s) |
|---|---|---|---|---|
| B. abortus S19 | eryC, eryD (deletion) | Unable to utilize erythritol, resistant to its inhibitory effects. | Attenuated; used as a live vaccine strain in cattle. | researchgate.netmdpi.com |
| B. suis Δ_eryC_ | eryC | Erythritol-sensitive, accumulation of D-erythrulose-1-phosphate. | Attenuated in macrophages and BALB/c mice. | frontiersin.orgnih.gov |
| B. abortus Δ_eryA_ | eryA | Erythritol-tolerant (cannot initiate catabolism). | No attenuation observed in C57BL/6 mice at 30 days post-infection. | frontiersin.orgmdpi.com |
| B. abortus Δ_eryH_ | eryH | Erythritol-sensitive. | Attenuated in macrophages, but not in C57BL/6 mice at 30 days post-infection. | frontiersin.orgmdpi.com |
Broader Ecological and Evolutionary Implications of Phosphorylated Tetrose Metabolism in Diverse Organisms
The metabolism of phosphorylated four-carbon sugars (tetroses) is not limited to Brucella and has broader significance in the microbial world. The specific erythritol catabolic pathway identified in Brucella is also conserved in other α-2 Proteobacteria, including nitrogen-fixing plant endosymbionts like Rhizobium, suggesting an evolutionary conservation of this metabolic capability among related bacteria that interact closely with eukaryotic hosts. nih.gov The ability to utilize specific polyols provided by a host represents a powerful adaptive strategy, allowing microbes to thrive in specialized niches.
Metabolic pathways involving phosphorylated intermediates are fundamental to all life, forming the core of central carbon metabolism, such as glycolysis and the pentose phosphate pathway. frontiersin.orgucl.ac.uk The evolution of pathways that can feed into these central routes using alternative carbon sources, like the tetrose pathway, provides metabolic flexibility. frontiersin.org This flexibility is crucial for adapting to diverse and changing environments. The existence of a pathway that feeds exclusively into the PPP at the level of D-erythrose-4-phosphate is a remarkable example of metabolic evolution. nih.govpnas.org
From a broader evolutionary perspective, the roles of phosphorylated compounds are central to theories on the origin of life (protometabolism). ucl.ac.uk Phosphates are essential for energy currency (ATP), genetic information (nucleic acids), and as intermediates in metabolic networks. mdpi.commdpi.com The study of unique pathways like the phosphorylated tetrose route in Brucella provides insights into how metabolic networks may have expanded and evolved, harnessing available chemical energy and substrates to support increasingly complex biological processes. mdpi.comnih.gov The evolution of protein phosphorylation itself is seen as a key step in creating the complex regulatory and interactive networks that govern cellular function in higher organisms. nih.gov Thus, understanding the specific adaptations of phosphorylated sugar metabolism in pathogens offers a window into the fundamental evolutionary principles of metabolic and regulatory diversification.
Advanced Research Methodologies and Emerging Applications
Experimental Approaches for Studying D-Erythrulose 1-Phosphate Pathways
Modern experimental biology provides a powerful toolkit to dissect metabolic pathways at the molecular level. From isolating and characterizing individual enzymes to manipulating entire biological systems, these approaches offer granular insights into the function of this compound and its related metabolites.
A foundational technique for studying any metabolic pathway is the isolation and in vitro analysis of its constituent enzymes. The process of recombinant protein expression is critical for obtaining large quantities of pure, active enzymes for detailed characterization. This typically involves cloning the gene encoding the enzyme of interest—for instance, those involved in the conversion of erythrose to erythritol (B158007) like alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD)—into an expression vector, which is then introduced into a host organism such as Escherichia coli or Pichia pastoris. nih.govnih.gov
Following overexpression, the host cells are lysed, and the target enzyme is purified from the complex cellular mixture. A common method is affinity chromatography, where the recombinant protein is engineered with a tag (e.g., a polyhistidine-tag) that binds specifically to a resin, allowing for its separation from other cellular proteins. cornell.edu The purity of the enzyme is often assessed using SDS-PAGE. Once purified, the enzyme's structural and functional properties can be characterized in a controlled in vitro environment. This allows researchers to study its behavior in isolation, free from the complexities of the cellular milieu. cornell.edu
Enzyme kinetic analysis is crucial for understanding how enzymes function. cornell.edu Assays are designed to measure the rate of the reaction catalyzed by the purified enzyme under various conditions. Spectrophotometry is a frequently used technique, where the reaction rate is monitored by measuring the change in absorbance of a substrate, product, or cofactor over time. cornell.edu For dehydrogenases involved in erythrose metabolism, this often involves tracking the consumption or production of the cofactor NADPH, which absorbs light at 340 nm. cornell.edu
By varying the concentration of the substrate (e.g., D-erythrose or this compound) and measuring the initial reaction velocity, key kinetic parameters can be determined. These parameters, as detailed in the table below, provide insights into the enzyme's efficiency and its affinity for the substrate.
| Kinetic Parameter | Description | Significance in Pathway Analysis |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of its maximum value (Vmax). | Indicates the affinity of the enzyme for its substrate. A lower Km suggests a higher affinity. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic efficiency of the enzyme. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the intrinsic catalytic rate of the enzyme. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. | Allows for the comparison of an enzyme's preference for different substrates. |
Determining substrate specificity is also vital. This involves testing the enzyme's activity with a range of different, structurally similar molecules to see which ones it can act upon. For example, fuculose-1-phosphate aldolase (B8822740) has been found to have broad specificity, accepting various aldehydes that can combine with dihydroxyacetone phosphate (B84403) (DHAP) to form carbohydrates with a D-erythro configuration. nsf.gov Such studies are essential for identifying the precise physiological role of an enzyme and uncovering potential secondary functions or metabolic crosstalk.
Isotopic tracer studies are powerful techniques for mapping metabolic pathways and quantifying the flow, or flux, of metabolites through them in living cells. nih.gov In this approach, cells or organisms are supplied with a substrate, such as glucose, that has been enriched with a stable isotope like carbon-13 (13C). nih.govisotope.com As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream intermediates and final products.
The distribution of these isotopic labels within the metabolites can be tracked and measured using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govuclouvain.be
13C-NMR: This technique can identify the specific position of 13C atoms within a molecule, providing detailed information about the biochemical transformations that have occurred. nih.govresearchgate.netacs.org
Mass Spectrometry (GC-MS, LC-MS/MS): MS separates molecules based on their mass-to-charge ratio. The incorporation of 13C increases a metabolite's mass, allowing researchers to track the label's path through the network. nih.gov Stable isotope dilution LC-MS/MS assays have been specifically developed to quantify erythritol. nih.gov
By analyzing the labeling patterns of metabolites in the this compound pathway, researchers can confirm precursor-product relationships and quantify the relative activity of intersecting pathways, such as glycolysis and the pentose (B10789219) phosphate pathway. nih.govcreative-proteomics.com This method, known as Metabolic Flux Analysis (MFA), has been instrumental in confirming that erythritol is endogenously synthesized from glucose via the pentose phosphate pathway in mammals. researchgate.netnih.gov
Manipulating the genes that encode metabolic enzymes is a direct way to probe pathway function and engineer organisms for biotechnological purposes. nih.gov These techniques allow for the targeted modification of an organism's genome to observe the resulting effect on its metabolism.
Gene Knock-out: Deleting a specific gene allows researchers to determine its necessity for a particular metabolic function. For instance, knocking out the EYD1 gene, which encodes for erythritol dehydrogenase, in the yeast Yarrowia lipolytica prevents the breakdown of erythritol, leading to its accumulation. researchgate.netnih.gov This confirms the role of EYD1 in erythritol catabolism.
Gene Overexpression: Increasing the expression of a specific gene can enhance the activity of a particular metabolic step. Overexpressing genes for enzymes like transketolase (TKL1) has been shown to significantly increase erythritol production in yeast, highlighting them as rate-limiting steps in the synthesis pathway. nih.govresearchgate.netresearchgate.net
CRISPR-based Editing: CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology offers a precise and efficient way to edit genomes, enabling targeted gene knock-outs, insertions, or modifications to study pathway regulation and for metabolic engineering.
These genetic strategies are fundamental to both dissecting the native structure of the this compound pathway and for rationally designing microbial cell factories for the enhanced production of valuable compounds like erythritol. researchgate.net The table below summarizes the impact of specific genetic modifications on erythritol production in Y. lipolytica.
| Genetic Modification | Target Gene/Enzyme | Organism | Outcome on Erythritol Pathway |
| Knock-out | EYD1 (Erythritol Dehydrogenase) | Yarrowia lipolytica | Blocks erythritol catabolism, increasing final titer. researchgate.netnih.gov |
| Overexpression | TKL1 (Transketolase) | Yarrowia lipolytica | Enhances the pentose phosphate pathway flux, boosting erythritol synthesis. nih.govresearchgate.net |
| Overexpression | GUT1 (Glycerol Kinase) & GUT2 (Glycerol-3-phosphate dehydrogenase) | Yarrowia lipolytica | Increases glycerol (B35011) assimilation, providing more precursors for the pathway. nih.gov |
| Overexpression | RKI1 (Ribose-5-phosphate Isomerase) | Yarrowia lipolytica | Increases precursor supply, enhancing erythritol production. researchgate.net |
Computational and Systems Biology Tools in this compound Research
Alongside experimental work, computational tools are indispensable for understanding the complexity of metabolic networks. Systems biology approaches integrate experimental data with mathematical models to simulate and predict cellular behavior.
Metabolic modeling allows for an in silico representation of an organism's entire metabolic network. nih.gov One of the most powerful techniques in this field is Flux Balance Analysis (FBA). nih.govwikipedia.org FBA is a mathematical method that analyzes the flow of metabolites through a network at a steady state. taylorandfrancis.comyoutube.com It relies on the stoichiometry of every known metabolic reaction in the organism and a set of constraints, such as the availability of nutrients. nih.gov
Instead of requiring kinetic parameters for each enzyme, which are often difficult to obtain, FBA uses linear programming to calculate the optimal distribution of metabolic fluxes that will maximize a defined biological objective, such as the production of biomass (representing cell growth) or the synthesis of a specific compound like erythritol. nih.govtaylorandfrancis.com
FBA can be used to:
Predict Growth Phenotypes: Simulate how an organism will grow under different nutrient conditions.
Identify Essential Genes: Predict which genes are essential for survival by simulating the effect of their deletion. wikipedia.org
Guide Metabolic Engineering: Identify which genes should be knocked out or overexpressed to maximize the production of a desired metabolite. For example, FBA can be used to design strategies to optimize carbon flux towards the pentose phosphate pathway to enhance the yield of erythritol precursors. researchgate.net
By combining genome-scale metabolic models with FBA, researchers can explore the capabilities of an organism's metabolic network, identify bottlenecks, and devise strategies for optimizing pathways related to this compound for biotechnological applications. nih.govresearchgate.net
Biotechnological Applications of this compound Pathways and Enzymes
Biocatalysis, the use of enzymes to facilitate chemical reactions, offers a green and efficient alternative to traditional chemical synthesis, noted for its high specificity and mild reaction conditions mdpi.com. Enzymes from this compound and related pathways, such as transketolases, aldolases, and isomerases, are valuable tools for forming new carbon-carbon bonds and producing chiral molecules that serve as building blocks for pharmaceuticals and other fine chemicals mdpi.commdpi.com.
For instance, transketolase from Geobacillus stearothermophilus has been used in a cascade reaction to synthesize L-erythrulose, a valuable chiral alpha-hydroxyketone, from D-serine and glycolaldehyde (B1209225) mdpi.com. Similarly, a multi-enzyme cascade involving an aldolase has been developed to produce L-erythrulose from glycerol, a low-value byproduct of biodiesel production chemrxiv.org. These examples, while focused on the L-isomer, highlight the synthetic potential of enzymes that act on four-carbon ketoses. The enzymes of the this compound pathway could be similarly harnessed in one-pot multienzyme systems to produce a variety of novel and high-value carbohydrate derivatives.
Adenosine triphosphate (ATP) is the universal energy currency for countless biochemical reactions, but its high cost is a major barrier to the industrial implementation of many ATP-dependent bioprocesses, including cell-free protein synthesis and the production of fine chemicals nih.govacs.orgresearchgate.net. To overcome this, efficient ATP regeneration systems are crucial nih.govresearchgate.net.
A novel cell-free ATP regeneration system has been developed based on the in-situ generation of acetyl phosphate (AcP) from the low-cost substrate D-fructose nih.govacs.org. This system utilizes an enzyme cascade that involves D-erythrulose as a key intermediate acs.org. A central enzyme in this pathway is the phosphoketolase (PKT) from Bifidobacterium adolescentis. Through semirational enzyme engineering, an improved variant, Bad.F6Pkt H548N, was created nih.gov. This engineered enzyme was integrated into a cell-free system with acetate (B1210297) kinase and glycerol kinase for the production of glycerol-3-phosphate, an ATP-consuming reaction nih.gov. The complete system, incorporating a D-erythrose isomerase, demonstrated a high ATP yield of 2.53 moles of ATP per mole of fructose (B13574), with a maximum productivity of 7.2 mM per hour, showcasing a highly efficient method for cofactor cycling nih.gov.
| Substrate | Wild-Type (WT) Enzyme Activity | Engineered Variant (H548N) Activity | Fold Increase |
|---|---|---|---|
| D-Fructose | Standard | 5.6x WT | 5.6 |
| D-Erythrulose | Standard | 2.2x WT | 2.2 |
| Glycolaldehyde | Standard | 1.3x WT | 1.3 |
Metabolic enzymes, traditionally known for their intracellular roles, are increasingly being identified as surface-associated antigens that can be targeted for diagnostics and therapeutics nih.govnih.gov. In the context of infectious diseases, recombinant this compound dehydrogenase has been evaluated as a potential diagnostic antigen for bovine brucellosis alliedacademies.org. This disease is typically diagnosed using serological tests that rely on smooth lipopolysaccharides (S-LPS) as the antigen. However, S-LPS-based tests often produce false-positive results due to cross-reactivity with other bacteria and residual antibodies from vaccinations alliedacademies.org.
A study utilizing an indirect enzyme-linked immunosorbent assay (ELISA) found that recombinant this compound dehydrogenase from Brucella showed significant potential as a more specific diagnostic tool. The enzyme demonstrated high sensitivity and specificity, effectively differentiating between infected and vaccinated animals, thereby offering a promising alternative to overcome the limitations of current S-LPS based diagnostics alliedacademies.org. This highlights a novel application for an enzyme from the this compound pathway, extending its relevance from metabolism to infectious disease diagnostics.
Future Research Directions
While key enzymes in this compound metabolism have been identified, the full extent of its metabolic connections and enzymatic diversity remains an active area of research. The discovery of new enzymes and pathways is crucial for both fundamental understanding and the development of novel biotechnological applications.
Recent research on the yeast Yarrowia lipolytica has uncovered a previously uncharacterized metabolic fate for this compound. A gene, YALI0F01584g, was identified and characterized as encoding an erythrulose-1-phosphate isomerase. This novel enzyme catalyzes the conversion of erythrulose-1-phosphate into erythrulose-4-phosphate, an intermediate of the pentose phosphate pathway researchgate.net. This discovery expands the known metabolic map and demonstrates that unexplored pathways involving this compound likely exist in various organisms. Future research efforts could focus on screening diverse microbial and metagenomic libraries to identify additional novel isomerases, kinases, phosphatases, and dehydrogenases involved in the metabolism of this compound, potentially revealing new pathways for carbon metabolism and opportunities for metabolic engineering.
Elucidation of Regulatory Mechanisms Governing this compound Metabolism at the Genetic, Transcriptomic, and Post-Translational Levels
The regulation of metabolic pathways is a multi-tiered process crucial for cellular homeostasis and adaptation. Understanding the control mechanisms of this compound metabolism requires investigation at the genetic, transcriptomic, and post-translational levels.
Genetic Regulation At the genetic level, the genes encoding the enzymes for this compound metabolism can be organized in a manner that allows for coordinated control. A primary example is found in the pathogenic bacterium Brucella abortus, where the ability to metabolize the four-carbon polyol erythritol is linked to its virulence. nih.gov The genes for erythritol catabolism in B. abortus are structured as an inducible operon, designated the ery operon. nih.gov This operon includes genes such as eryA (erythritol kinase), eryB (erythritol phosphate dehydrogenase), and eryC, which was initially proposed to be a D-erythrulose-1-phosphate dehydrogenase. nih.gov The expression of this operon is controlled by a regulatory protein, EryD, which acts as a repressor. nih.govplos.org In the presence of the substrate erythritol, the repression by EryD is lifted, allowing for the transcription of the catabolic genes. nih.gov This genetic arrangement ensures that the metabolic machinery for processing erythritol and its phosphorylated derivatives is synthesized only when the substrate is available, representing an efficient mode of genetic regulation.
Transcriptomic Analysis Transcriptomics provides a broader view of gene regulation by quantifying the expression levels of thousands of genes simultaneously. Methodologies like RNA sequencing (RNA-seq) and microarray analysis are powerful tools for identifying genes and pathways that are differentially regulated under specific conditions. For instance, transcriptomic studies in Brucella have shown that exposure to erythritol leads to the significant overexpression of genes within the ery operon and other associated pathways, such as the pentose phosphate pathway and gluconeogenesis. nih.govresearchgate.net This indicates a coordinated transcriptional reprogramming to efficiently channel erythritol into central metabolism. nih.gov
Similarly, analyzing the transcriptomes of organisms like Staphylococcus aureus after perturbing related pathways, such as the pentose phosphate pathway, reveals compensatory changes in the expression of genes involved in nutrient transport and biosynthesis. nih.gov These approaches can be applied to delineate the transcriptomic landscape of this compound metabolism, identifying not only the core enzymatic genes but also novel regulators, transporters, and downstream effector pathways that respond to the flux of this specific metabolite.
Post-Translational Modifications (PTMs) Post-translational modifications are crucial for the rapid and reversible regulation of enzyme activity, providing a faster control mechanism than genetic or transcriptomic regulation. oup.com Metabolic enzymes are frequently regulated by PTMs such as phosphorylation, acetylation, succinylation, and ubiquitination. nih.govnih.gov These modifications can alter an enzyme's catalytic efficiency, stability, subcellular localization, or interaction with other proteins. creative-proteomics.comresearchgate.net
While specific PTMs governing the enzymes of the this compound pathway are still an area of active research, the principles are well-established in related metabolic networks. oup.com For example, key enzymes in glycolysis and the pentose phosphate pathway are known to be heavily modulated by phosphorylation and other PTMs, which fine-tune metabolic flux in response to cellular energy status and stress signals. oup.com Advanced proteomic techniques, particularly mass spectrometry, are instrumental in identifying and quantifying PTMs on specific enzymatic proteins. Investigating these modifications on the kinases, dehydrogenases, and isomerases involved in this compound metabolism is essential for a complete understanding of how its activity is controlled at the molecular level.
Therapeutic Targeting of this compound Pathways in Pathogenic Microorganisms
Metabolic pathways that are essential for the survival or virulence of pathogenic microorganisms but are absent in their hosts represent attractive targets for the development of novel antimicrobial agents. nih.gov The pathways involving this compound and related tetrose-phosphates in certain pathogens fall into this category, offering promising avenues for therapeutic intervention.
The link between erythritol metabolism and virulence in Brucella species is a well-documented example. These bacteria cause brucellosis, a zoonotic disease characterized by abortions and sterility in livestock, which is attributed to the high concentration of erythritol in fetal tissues. pnas.org The ability of pathogenic Brucella to preferentially metabolize erythritol provides a distinct advantage for growth and proliferation within the host. nih.govplos.org Consequently, the enzymes of the erythritol catabolic pathway, which produces intermediates like this compound, are considered potential targets for anti-brucellosis drugs. plos.orgpnas.org Inactivation of genes within this pathway has been shown to reduce the fitness of Brucella in cellular and animal models of infection. nih.gov
A parallel and highly successful example of targeting a unique metabolic pathway is the inhibition of the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, for isoprenoid biosynthesis. This pathway is essential in many bacteria, malaria parasites, and plants but is absent in humans, who use the mevalonate (B85504) pathway instead. nih.gov The antibiotic fosmidomycin (B1218577) is a potent inhibitor of DXP reductoisomerase (IspC), a key enzyme in this pathway. nih.govwikipedia.org By blocking this step, fosmidomycin prevents the synthesis of essential isoprenoid precursors, leading to cell death. amberlife.in Its selective toxicity and novel mechanism of action have made it a valuable agent against malaria and certain gram-negative bacteria. nih.govamberlife.in
This strategy of targeting unique metabolic enzymes can be extended to the this compound pathway in other relevant pathogens. The discovery of inhibitors for the kinases, dehydrogenases, or isomerases specific to this pathway could lead to the development of new classes of antibiotics. Such compounds could be particularly effective against pathogens that rely on specific four-carbon sugars for survival in particular host niches. The therapeutic potential is further highlighted by the observation that sugar alcohols like erythritol can inhibit the growth and biofilm formation of various pathogenic bacteria, including Streptococcus mutans and Porphyromonas gingivalis, by interfering with their metabolic processes. nih.govresearchgate.netnih.gov Therefore, a detailed characterization of the enzymes involved in this compound metabolism in pathogenic microorganisms is a critical step toward designing specific and effective inhibitors for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
